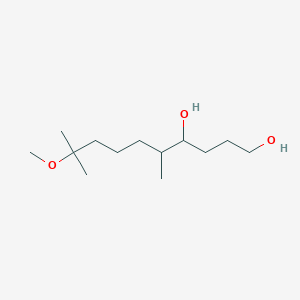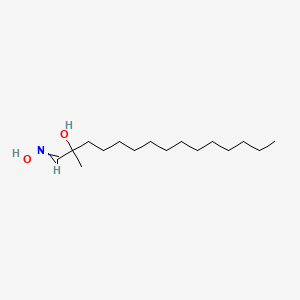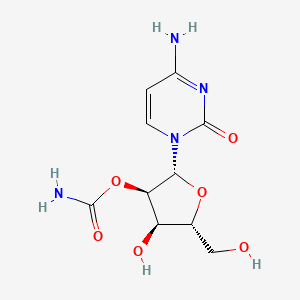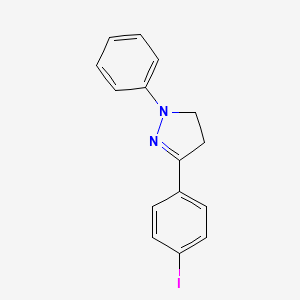![molecular formula C30H28 B14589319 1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] CAS No. 61608-89-7](/img/structure/B14589319.png)
1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] typically involves the reaction of styrene with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a zeolite beta catalyst to facilitate the alkylation process . The subsequent dehydrogenation step is crucial to form the ethene bridge between the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] involves its interaction with specific molecular targets. The ethene bridge and phenylethyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethylene: Similar structure but lacks the phenylethyl groups.
1,2-Diphenylethane: Similar structure but lacks the ethene bridge.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of phenylethyl groups.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] is unique due to its combination of an ethene bridge and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61608-89-7 |
|---|---|
Molekularformel |
C30H28 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-(1-phenylethyl)-2-[2-[2-(1-phenylethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C30H28/c1-23(25-13-5-3-6-14-25)29-19-11-9-17-27(29)21-22-28-18-10-12-20-30(28)24(2)26-15-7-4-8-16-26/h3-24H,1-2H3 |
InChI-Schlüssel |
QISXKDHBDWZTNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2C=CC3=CC=CC=C3C(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)



![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
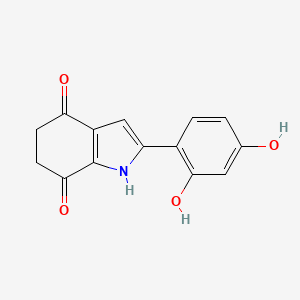
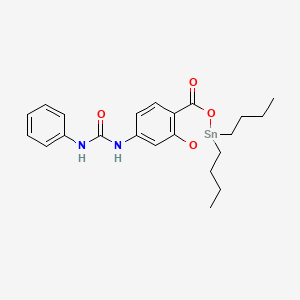
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
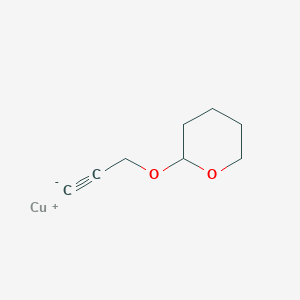
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
